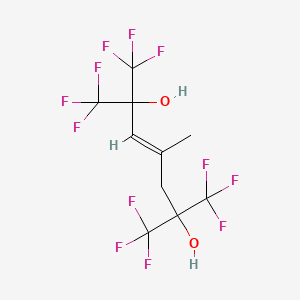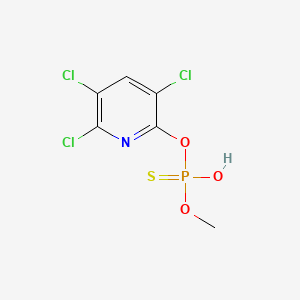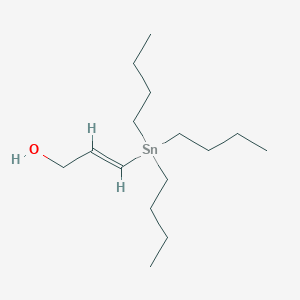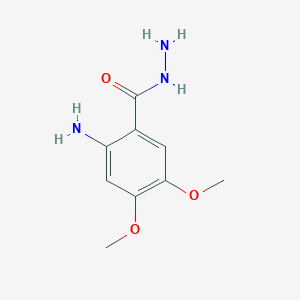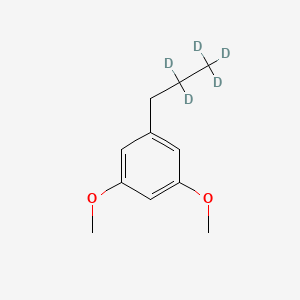
1,3-Dimethoxy-5-(propyl-2,2,3,3,3-d5)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethoxy-5-(propyl-2,2,3,3,3-d5)benzene is a deuterated aromatic compound with the molecular formula C11H11D5O2. This compound is used as an intermediate in the synthesis of various labeled analogues, including Cannabidivarin-D5, which is a labeled analogue of Cannabidivarin, a plant cannabinoid. The presence of deuterium atoms makes it useful in various research applications, particularly in the field of nuclear magnetic resonance (NMR) spectroscopy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethoxy-5-(propyl-2,2,3,3,3-d5)benzene typically involves the alkylation of 1,3-dimethoxybenzene with a deuterated propyl halide. The reaction is carried out under anhydrous conditions using a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the 1,3-dimethoxybenzene, followed by the addition of the deuterated propyl halide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethoxy-5-(propyl-2,2,3,3,3-d5)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The methoxy groups on the benzene ring can be substituted with other functional groups using reagents such as halogens or nucleophiles.
Oxidation Reactions: The propyl side chain can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can undergo reduction reactions to form corresponding alkanes or alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Substitution: Halogens (e.g., Br2, Cl2), nucleophiles (e.g., NaOH, NH3)
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Major Products
Substitution: Halogenated or nucleophilically substituted derivatives
Oxidation: Alcohols, aldehydes, carboxylic acids
Reduction: Alkanes, alcohols
Scientific Research Applications
1,3-Dimethoxy-5-(propyl-2,2,3,3,3-d5)benzene has several scientific research applications:
NMR Spectroscopy: The deuterium atoms in the compound make it an excellent internal standard for NMR spectroscopy, allowing for precise measurements and analysis.
Cannabinoid Research: It is used as an intermediate in the synthesis of labeled analogues of cannabinoids, which are studied for their potential therapeutic effects, including anxiolytic and anticonvulsant properties.
Pharmaceutical Research: The compound is used in the development of new drugs and therapeutic agents, particularly those targeting the endocannabinoid system.
Mechanism of Action
The mechanism of action of 1,3-Dimethoxy-5-(propyl-2,2,3,3,3-d5)benzene is primarily related to its role as an intermediate in the synthesis of other compounds. In the context of cannabinoid research, the labeled analogues synthesized from this compound interact with cannabinoid receptors (CB1 and CB2) in the body, modulating various physiological processes such as pain, inflammation, and mood. The deuterium atoms provide stability and allow for detailed mechanistic studies using NMR spectroscopy .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethoxybenzene: A non-deuterated analogue used in various organic synthesis reactions.
1,3-Dimethoxy-5-propylbenzene: A non-deuterated version of the compound with similar chemical properties.
Benzene, 1,2,3-trimethoxy-5-(2-propenyl)-: Another aromatic compound with methoxy groups and a propyl side chain.
Uniqueness
1,3-Dimethoxy-5-(propyl-2,2,3,3,3-d5)benzene is unique due to the presence of deuterium atoms, which enhance its stability and make it particularly useful in NMR spectroscopy and mechanistic studies. The deuterium labeling also allows for the synthesis of labeled analogues of cannabinoids, providing valuable tools for research in pharmacology and medicinal chemistry.
Properties
Molecular Formula |
C11H16O2 |
|---|---|
Molecular Weight |
185.27 g/mol |
IUPAC Name |
1,3-dimethoxy-5-(2,2,3,3,3-pentadeuteriopropyl)benzene |
InChI |
InChI=1S/C11H16O2/c1-4-5-9-6-10(12-2)8-11(7-9)13-3/h6-8H,4-5H2,1-3H3/i1D3,4D2 |
InChI Key |
UHLXFCGEIFTPSB-SGEUAGPISA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])CC1=CC(=CC(=C1)OC)OC |
Canonical SMILES |
CCCC1=CC(=CC(=C1)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl (3R)-3-[[[(2S)-1-amino-1-oxobutan-2-yl]amino]methyl]hexanoate;hydrochloride](/img/structure/B13417010.png)

![1-Chloro-3-[3-(trifluoromethyl)phenyl]propan-2-ol](/img/structure/B13417030.png)

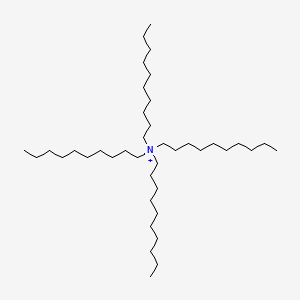
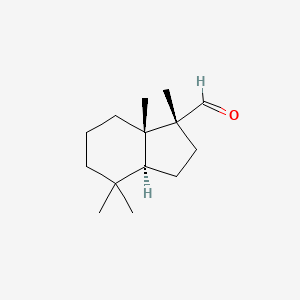
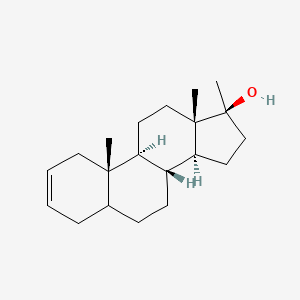
![2,2'-Bis[(prop-2-en-1-yl)oxy]-1,1'-biphenyl](/img/structure/B13417074.png)
